molecular formula C21H24ClN3O B5264477 N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B5264477
M. Wt: 369.9 g/mol
InChI Key: ZJVHZGSKWKWDHS-VMPITWQZSA-N
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Description

N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide: is a complex organic compound that features a chlorinated phenyl group, a piperazine ring, and a phenylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reaction: The piperazine intermediate is then reacted with 3-chlorophenylacetic acid or its derivatives to introduce the chlorophenyl group.

    Addition of the Phenylprop-2-en-1-yl Group: The final step involves the addition of the phenylprop-2-en-1-yl group through a reaction with cinnamyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: This compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Material Science: It may be used in the synthesis of polymers or other advanced materials due to its unique structural features.

Biology and Medicine:

    Biochemistry: Used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The piperazine ring and phenylprop-2-en-1-yl group are crucial for its binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide: can be compared to other piperazine derivatives such as:

Uniqueness:

  • The presence of the phenylprop-2-en-1-yl group distinguishes it from other piperazine derivatives, potentially enhancing its binding properties and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-9-4-10-20(16-19)23-21(26)17-25-14-12-24(13-15-25)11-5-8-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2,(H,23,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVHZGSKWKWDHS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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